molecular formula C21H30O3 B8496797 p-Tert-octylphenol phenol formaldehyde

p-Tert-octylphenol phenol formaldehyde

Cat. No. B8496797
M. Wt: 330.5 g/mol
InChI Key: LCFXEDHCUSTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379897

Procedure details

206 g (1 mole) of p-tert-octylphenol, 55.0 g (1.47 moles) of 80% paraformaldehyde, 2.1 g of calcium hydroxide and 200 g of iso-octane were condensed at 98° C. for 2 hours in a reactor to form a resol of p-tert-octylphenol. The resol consisted of a monomethylolated and a dimethylolated product of p-tert-octylphenol as main components, and the formaldehyde was reacted quantitatively. A 5% aqueous solution of HCl and 200 g of water were added to the resol-containing reaction mixture to neutralize it to a pH of 5.5. It was then separated into an iso-octane solution of the resol and an aqueous layer, and the aqueous layer was removed. Phenol (90 g; 0.96 mole) and 0.3 g of trichloroacetic acid were added to the resol solution, and the mixture was treated in the same way as in Example 6 to give 308 g of a pale yellow p-tert-octylphenol/phenol/formaldehyde co-condensate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Four
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH2:16]=[O:17].Cl.[C:19]1([OH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>ClC(Cl)(Cl)C(O)=O.O>[C:1]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3].[C:19]1([OH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[CH2:16]=[O:17] |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
90 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
ClC(C(=O)O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then separated into an iso-octane solution of the resol
CUSTOM
Type
CUSTOM
Details
an aqueous layer, and the aqueous layer was removed
ADDITION
Type
ADDITION
Details
the mixture was treated in the same way as in Example 6

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C1(=CC=CC=C1)O.C=O
Measurements
Type Value Analysis
AMOUNT: MASS 308 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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